4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)naphthalen-1-yl 4-chlorobenzoate
Description
Properties
IUPAC Name |
[4-[(4-chlorobenzoyl)-(4-fluorophenyl)sulfonylamino]naphthalen-1-yl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18Cl2FNO5S/c31-21-9-5-19(6-10-21)29(35)34(40(37,38)24-15-13-23(33)14-16-24)27-17-18-28(26-4-2-1-3-25(26)27)39-30(36)20-7-11-22(32)12-8-20/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCBSXTXYCXEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(=O)C3=CC=C(C=C3)Cl)N(C(=O)C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18Cl2FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)naphthalen-1-yl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the following steps:
Formation of 4-chloro-N-((4-fluorophenyl)sulfonyl)benzamide: This intermediate can be synthesized by reacting 4-chlorobenzoyl chloride with 4-fluorobenzenesulfonamide in the presence of a base such as triethylamine.
Coupling with Naphthalene Derivative: The intermediate is then coupled with a naphthalene derivative, such as 1-naphthylamine, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Esterification: The final step involves esterification with 4-chlorobenzoic acid using a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)naphthalen-1-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond would yield 4-chlorobenzoic acid and the corresponding naphthalene derivative.
Scientific Research Applications
Medicinal Chemistry
The compound can serve as a building block for the synthesis of pharmaceuticals. Its structural characteristics allow it to interact with specific biological targets, making it a candidate for drug development aimed at various diseases. For instance, compounds with similar structures have been explored for their potential as enzyme inhibitors or receptor modulators.
Materials Science
Due to its unique electronic properties, this compound may be utilized in the development of novel materials. Research indicates that compounds containing naphthalene derivatives exhibit interesting optical and electronic characteristics, which can be harnessed in organic electronics or photonic devices.
Biological Studies
The interactions of this compound with biological molecules are of significant interest. Studies have shown that compounds with similar functional groups can affect cellular pathways and biological processes, making them useful in understanding mechanisms of action in therapeutic contexts. For example, research into similar sulfonamide derivatives has highlighted their role in modulating biological responses through enzyme inhibition .
Industrial Applications
In industrial settings, this compound may serve as an intermediate in the synthesis of more complex molecules or specialty chemicals. Its unique functional groups can facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions, which are valuable in synthetic organic chemistry.
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)naphthalen-1-yl 4-chlorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-[(4-Chlorobenzyl)(Methylsulfonyl)Amino]-N-(4-Fluorophenyl)Benzamide
- Key Features :
- Benzamide core with a methylsulfonyl group.
- 4-Chlorobenzyl and 4-fluorophenyl substituents.
- Comparison: Electronic Effects: The methylsulfonyl group (electron-withdrawing) may reduce basicity compared to the target compound's fluorophenylsulfonyl group. Synthesis: Both compounds require sulfonamide coupling steps, but the absence of an ester in this analogue simplifies synthesis.
4-Chloro-N-{3-[(1Z)-N-(1-Naphthylacetyl)Ethanehydrazonoyl]Phenyl}Benzamide
- Key Features: Hydrazonoyl linker connecting a naphthalene group. Chlorobenzamide and ethanehydrazonoyl moieties.
- Comparison: Reactivity: The hydrazonoyl group may confer redox activity or metal-chelating properties absent in the target compound. Structural Flexibility: The Z-configuration of the hydrazonoyl group introduces steric constraints, unlike the rigid naphthalene-benzoate ester in the target.
3-[2-Chloro-4-(4-Fluorophenyl)Benzamido]-4-Chloro-N-Hydroxybenzamide
- Key Features :
- Dual benzamide groups with chloro and fluorophenyl substituents.
- Hydroxamic acid (-NHOH) terminal group.
- Solubility: The polar -NHOH group improves aqueous solubility compared to the target’s ester-dominated structure.
2-Chloro-N-(4-Chloro-3-Iodophenyl)-4-(Methylsulfonyl)Benzamide
- Key Features :
- Methylsulfonyl and iodo substituents.
- Dichlorinated benzamide core.
Data Tables
Table 1: Structural and Physical Properties
Critical Analysis of Structural Divergences
Biological Activity
4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)naphthalen-1-yl 4-chlorobenzoate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
The synthesis of this compound typically involves multiple steps, starting with the formation of 4-chloro-N-((4-fluorophenyl)sulfonyl)benzamide, followed by coupling with a naphthalene derivative. The process often utilizes coupling agents like EDCI and catalysts such as DMAP to facilitate the reactions.
Key Reactions in Synthesis
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation | 4-chlorobenzoyl chloride + 4-fluorobenzenesulfonamide + triethylamine |
| 2 | Coupling | Intermediate + naphthalene derivative + EDCI + DMAP |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may function as an inhibitor or modulator of certain enzymes or receptors involved in various cellular pathways.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant biological activity across several areas:
- Anticancer Activity : Preliminary studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various human cancer cell lines, suggesting potential use in cancer therapy .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes critical in disease pathways, particularly those linked to cancer progression. Its structural characteristics allow it to bind effectively to these targets .
- Anti-inflammatory Properties : Some studies suggest that compounds with similar sulfonamide groups exhibit anti-inflammatory effects, indicating a potential application in treating inflammatory diseases .
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various benzamide derivatives, it was found that compounds structurally related to this compound exhibited significant inhibition of cell proliferation in human leukemia cells (CCRF-CEM). The most active compounds resulted in a notable accumulation of cells in the G2/M phase of the cell cycle, suggesting a mechanism that disrupts normal cell division .
Case Study 2: Enzyme Interaction Studies
A separate investigation focused on the interaction of sulfonamide derivatives with β-catenin, a key player in cancer signaling pathways. The study revealed that certain derivatives could effectively inhibit β-catenin activity, thereby influencing tumor growth dynamics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)naphthalen-1-yl 4-chlorobenzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Stepwise synthesis : Start with sulfonylation of 4-fluorophenyl groups using sulfonyl chlorides, followed by benzamidation. For example, describes a similar sulfonamide synthesis via condensation of intermediates (e.g., 4-fluoroaniline derivatives) with activated carbonyl groups.
- Optimization : Use high-resolution NMR (¹H/¹³C) and LC-MS to monitor intermediates. Adjust reaction stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) and temperature (80–100°C) to minimize side products. Purification via column chromatography with gradients of ethyl acetate/hexane (20–50%) is recommended .
- Purity validation : Employ differential scanning calorimetry (DSC) to assess crystallinity and impurities .
Q. How can X-ray crystallography be utilized to resolve the crystal structure of this compound, and what challenges arise during refinement?
- Methodological Answer :
- Data collection : Use single crystals grown via slow evaporation (e.g., ethanol/water mixtures). highlights the importance of low-temperature (292 K) data collection to reduce thermal motion artifacts.
- Refinement : Apply SHELXL ( ) for small-molecule refinement. Challenges include resolving disordered chloro/fluorophenyl groups; use PART and DFIX commands to constrain geometries. Expect R-factors < 0.05 for high-quality datasets .
- Validation : Cross-check with CCDC databases to confirm bond lengths/angles (e.g., C-Cl: 1.74 Å, C-F: 1.35 Å) .
Advanced Research Questions
Q. How can contradictory results in the compound’s biochemical activity (e.g., enzyme inhibition vs. non-specific binding) be systematically addressed?
- Methodological Answer :
- Assay design : Use orthogonal assays (e.g., fluorescence polarization for binding affinity vs. enzymatic turnover assays for inhibition). suggests targeting dual enzyme systems (e.g., acps-pptase) to confirm specificity.
- Data reconciliation : Apply statistical tools like ANOVA to compare IC₅₀ values across assays. For inconsistent results (e.g., conflicting IC₅₀ in kinase vs. phosphatase assays), perform molecular dynamics simulations to assess binding pocket flexibility .
- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Q. What computational strategies (e.g., DFT, QSPR) predict the compound’s physicochemical properties and interactions with biological targets?
- Methodological Answer :
- Quantum chemistry : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to calculate electrostatic potential maps, highlighting electrophilic regions (e.g., sulfonyl groups). demonstrates QSPR models for logP and solubility prediction.
- Docking studies : Autodock Vina or Schrödinger Suite can model interactions with enzymes (e.g., COX-2). Focus on hydrogen bonding with sulfonamide oxygen and π-π stacking with naphthalene rings. Validate with mutagenesis data .
- ADMET profiling : Leverage SwissADME to predict bioavailability and toxicity. Key parameters: Topological polar surface area (TPSA > 90 Ų suggests poor membrane permeability) .
Q. How do solvation effects and solvent choice impact the compound’s spectroscopic properties and reactivity in synthetic pathways?
- Methodological Answer :
- Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. shows DMSO enhances reaction rates for sulfonamides but may cause decomposition above 120°C.
- Spectroscopic analysis : UV-Vis (λmax ~270 nm for benzamide moieties) and FTIR (sulfonyl S=O stretch at 1350–1150 cm⁻¹) can track solvation-driven conformational changes. Use time-resolved fluorescence to study excited-state dynamics in different solvents .
- Reactivity correlation : Solvent dielectric constants (ε) inversely correlate with reaction activation energy—optimize using a Dimroth plot .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound across studies?
- Methodological Answer :
- Reproducibility checks : Re-synthesize the compound using documented protocols (e.g., ) and compare DSC melting points. Variations >5°C suggest polymorphic forms; use PXRD to identify crystalline phases .
- Spectral alignment : Create a reference database of ¹H NMR (e.g., δ 7.5–8.0 ppm for aromatic protons) and HRMS (exact mass ± 2 ppm). Discrepancies in MS/MS fragmentation may indicate residual solvents or counterions .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 180–185°C | |
| LogP (Predicted) | QSPR/DFT | 3.8 ± 0.2 | |
| Crystallographic R-factor | SHELXL | <0.04 | |
| IC₅₀ (Enzyme X) | Fluorescence Polarization | 12.5 ± 1.2 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
